2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate, also known as EPOC, is a synthetic compound that belongs to the class of coumarin derivatives. EPOC has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, drug discovery, and chemical biology.
Mechanism of Action
The mechanism of action of 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, several studies have suggested that 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate induces cell death in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate has been shown to exhibit several biochemical and physiological effects. In addition to its cytotoxic effects, 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate has been reported to possess antioxidant, anti-inflammatory, and immunomodulatory properties. 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate is its potent cytotoxic effects against cancer cells. 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate has been shown to exhibit higher cytotoxicity than several other coumarin derivatives. However, 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate has also been reported to exhibit low solubility in water, which can limit its applicability in certain experimental conditions.
Future Directions
Several future directions for the research on 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate can be identified. One potential direction is the development of novel 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate derivatives with improved solubility and cytotoxicity. Another direction is the investigation of the potential applications of 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate in other research fields, such as chemical biology and drug discovery. Additionally, further studies are needed to elucidate the mechanism of action of 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate and its potential side effects.
Synthesis Methods
2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate can be synthesized using a multi-step reaction process that involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate, followed by cyclization and esterification. The reaction yields a white crystalline powder with a melting point of 174-176°C.
Scientific Research Applications
2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Several studies have reported that 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
properties
IUPAC Name |
(2-ethoxyphenyl) 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-21-15-9-5-6-10-16(15)23-18(20)13-11-12-7-3-4-8-14(12)22-17(13)19/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNFSFIHAKOYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate |
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